molecular formula C7H11N3O B14874779 5-ethoxy-N-methylpyrimidin-4-amine

5-ethoxy-N-methylpyrimidin-4-amine

Cat. No.: B14874779
M. Wt: 153.18 g/mol
InChI Key: CVZZCDSWVMKHRA-UHFFFAOYSA-N
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Description

5-Ethoxy-N-methylpyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by an ethoxy group at the 5-position and a methyl group attached to the nitrogen at the 4-position. Pyrimidine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-N-methylpyrimidin-4-amine typically involves the reaction of 5-ethoxypyrimidine with methylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and reagents, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The ethoxy group at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives such as 5-ethoxy-N-methylpyrimidin-4-one.

    Reduction: Reduced derivatives such as this compound hydrochloride.

    Substitution: Substituted derivatives such as 5-alkoxy-N-methylpyrimidin-4-amine.

Scientific Research Applications

5-Ethoxy-N-methylpyrimidin-4-amine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-ethoxy-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds are similar in structure and are used as versatile synthetic building blocks in organic and medicinal chemistry.

    Pyrimido[4,5-d]pyrimidines: These bicyclic compounds contain two fused pyrimidine rings and exhibit diverse biological activities.

Uniqueness

5-Ethoxy-N-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

5-ethoxy-N-methylpyrimidin-4-amine

InChI

InChI=1S/C7H11N3O/c1-3-11-6-4-9-5-10-7(6)8-2/h4-5H,3H2,1-2H3,(H,8,9,10)

InChI Key

CVZZCDSWVMKHRA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=CN=C1NC

Origin of Product

United States

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